
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group and an ethanesulfonyl group attached to the triazole ring
準備方法
The synthesis of 3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylhydrazine and ethanesulfonyl chloride.
Formation of Triazole Ring: The 3-bromophenylhydrazine is reacted with an appropriate precursor to form the triazole ring. This step often involves cyclization reactions under controlled conditions.
Introduction of Ethanesulfonyl Group: The ethanesulfonyl chloride is then introduced to the triazole ring through a sulfonylation reaction. This step requires the presence of a base to facilitate the reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require catalysts such as palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the sulfonyl group.
科学的研究の応用
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its triazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, it is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromophenyl and ethanesulfonyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole: This compound has a bromine atom in the para position of the phenyl ring, which can affect its reactivity and binding properties.
3-(3-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and biological activity.
3-(3-Bromophenyl)-5-(methylsulfonyl)-1H-1,2,4-triazole: The substitution of the ethanesulfonyl group with a methylsulfonyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
924663-93-4 |
|---|---|
分子式 |
C10H10BrN3O2S |
分子量 |
316.18 g/mol |
IUPAC名 |
3-(3-bromophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChIキー |
UAYXOZDKTVIDQN-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NC(=NN1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
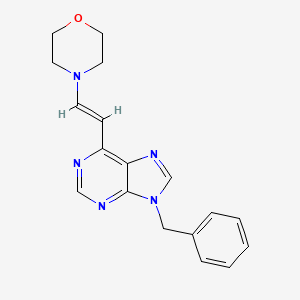
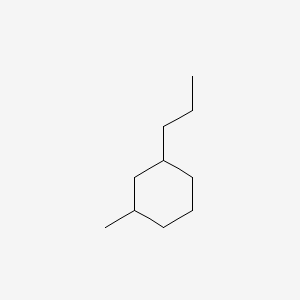
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
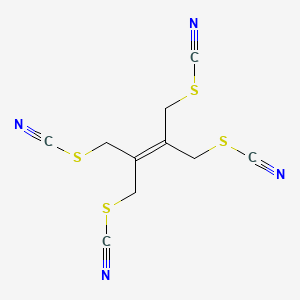
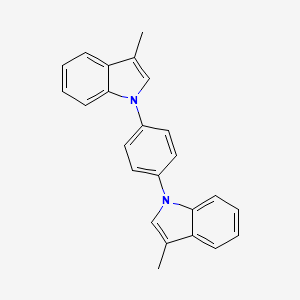
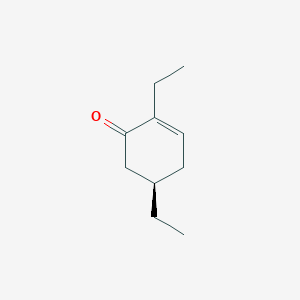
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
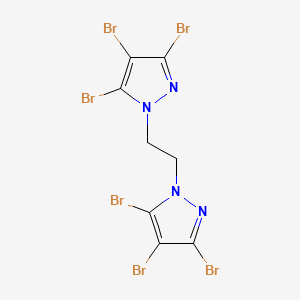
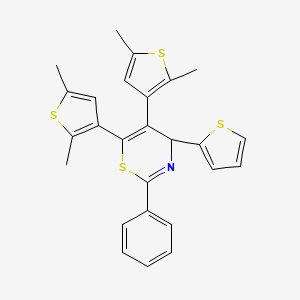
![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
